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Introduction
6-Bromo-2-methylquinolin-4-ol stands as a pivotal heterocyclic compound within the

landscape of medicinal chemistry and materials science. As a member of the quinoline family,

specifically the 4-hydroxyquinoline subclass, its scaffold is a "privileged structure" known to

interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of

its chemical properties, a validated synthesis protocol, spectroscopic hallmarks, and its

applications as a versatile intermediate for drug discovery professionals. While named as a

quinolin-4-ol, it predominantly exists as its keto tautomer, 6-bromo-2-methyl-1H-quinolin-4-one,

a structural nuance critical to understanding its reactivity and biological interactions.[2][3]

Molecular Structure and Physicochemical
Properties
The Quinolinol-Quinolone Tautomerism
A fundamental characteristic of 4-hydroxyquinolines is their existence in a tautomeric

equilibrium with the corresponding 4(1H)-quinolinone form. For 6-Bromo-2-methylquinolin-4-
ol, extensive studies on related structures confirm that the equilibrium heavily favors the
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quinolinone (keto) tautomer.[3][4] This preference is attributed to the greater stability of the

amide group within the aromatic system. Spectroscopic evidence, particularly the presence of a

carbonyl (C=O) signal in ¹³C NMR and IR spectra, validates the predominance of the keto form

in both solid and solution states.[3]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data
The key identifying and physical properties of 6-Bromo-2-methylquinolin-4-ol are

summarized below. An experimental melting point is not widely reported in the literature; for

context, the related compound 6-bromoquinolin-4-ol melts at 283 °C.[5]

Property Value Source

IUPAC Name
6-bromo-2-methyl-1H-quinolin-

4-one
[2]

Synonyms 6-bromo-2-methyl-4-quinolinol [2]

CAS Number 103030-28-0 [2]

Molecular Formula C₁₀H₈BrNO [2]

Molecular Weight 238.08 g/mol [2]

Appearance Solid (form varies by purity) -

pKa (acidic) 9.92 (Predicted) [2]

XLogP3-AA 2.6 (Predicted) [2]

Synthesis via Conrad-Limpach Reaction
The most established and reliable method for synthesizing 4-hydroxyquinolines is the Conrad-

Limpach synthesis.[6] This reaction involves two key stages: the initial condensation of an

aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal

cyclization. The high temperature is necessary to overcome the energetic barrier of breaking

the aromaticity of the aniline ring during the intramolecular cyclization.[7]
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Starting Materials:
4-Bromoaniline

Ethyl Acetoacetate

Step 1: Condensation
(Acid Catalyst, e.g., AcOH)

Room Temperature

Intermediate:
Ethyl 3-((4-bromophenyl)amino)but-2-enoate

Step 2: Thermal Cyclization
(High-Boiling Solvent, e.g., Dowtherm A)

~250 °C

Final Product:
6-Bromo-2-methyl-1H-quinolin-4-one

Workflow for the Conrad-Limpach synthesis.

Click to download full resolution via product page

Caption: Workflow for the Conrad-Limpach synthesis.

Detailed Experimental Protocol
Objective: To synthesize 6-Bromo-2-methyl-1H-quinolin-4-one.

Reagents & Materials:

4-Bromoaniline

Ethyl acetoacetate

Glacial acetic acid (catalyst)
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Dowtherm A or mineral oil (high-boiling solvent)

Ethanol

Hexanes

Procedure:

Step 1: Formation of the Enamine Intermediate

In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC

(Thin Layer Chromatography) for the disappearance of the starting aniline.

Upon completion, the resulting crude enamine, ethyl 3-((4-bromophenyl)amino)but-2-enoate,

is typically used directly in the next step without extensive purification.

Step 2: Thermal Cyclization

In a separate flask equipped with a reflux condenser and a thermometer, preheat a high-

boiling solvent such as Dowtherm A to 250 °C.

Slowly add the crude enamine from Step 1 dropwise to the hot solvent. Vigorous evolution of

ethanol will be observed.

Causality Note: The high temperature provides the activation energy required for the 6-π

electrocyclization, which temporarily disrupts the aromaticity of the benzene ring. The

elimination of ethanol serves as the thermodynamic driving force for the reaction.[6][7]

Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.

Allow the reaction mixture to cool to below 100 °C.

Add hexanes to the cooled mixture to precipitate the crude product.
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Collect the solid product by vacuum filtration.

Wash the solid with hot ethanol to remove residual solvent and impurities.

Dry the resulting solid under vacuum to yield 6-bromo-2-methyl-1H-quinolin-4-one.

Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is critical. The following are

the expected spectroscopic signatures based on its predominant quinolinone tautomer.

Technique Expected Features

¹H NMR

~11-12 ppm (s, 1H): Broad singlet for the N-H

proton. ~7.5-8.0 ppm (m, 3H): Signals for the

three aromatic protons on the benzo ring. The

proton at C5 will likely be a doublet, the proton

at C7 a doublet of doublets, and the proton at

C8 a doublet. ~6.0 ppm (s, 1H): Singlet for the

vinyl proton at C3. ~2.4 ppm (s, 3H): Singlet for

the methyl group at C2.

¹³C NMR

~175-180 ppm: Key signal for the C4 carbonyl

carbon. ~150-160 ppm: Signal for the C2 carbon

attached to the nitrogen and methyl group.

~115-140 ppm: Aromatic carbon signals. ~115-

120 ppm: Signal for the C6 carbon bearing the

bromine atom. ~100-110 ppm: Signal for the C3

vinyl carbon. ~20 ppm: Signal for the C2-methyl

carbon.

FT-IR (cm⁻¹)

3200-2800 (broad): N-H stretching vibration.

~1650: Strong C=O stretching of the quinolinone

carbonyl group. 1600-1450: C=C aromatic ring

stretching vibrations.

Mass Spec.

M⁺ at m/z 237/239: A characteristic 1:1 isotopic

pattern for the molecular ion due to the

presence of one bromine atom (⁷⁹Br and ⁸¹Br).
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Applications in Drug Discovery and Medicinal
Chemistry
6-Bromo-2-methylquinolin-4-ol is not typically an end-product but rather a valuable starting

material for building more complex molecules. Its utility stems from the reactivity of the bromine

atom.

4.1. A Handle for Cross-Coupling Reactions

The bromine atom at the C6 position is a versatile functional group for palladium-catalyzed

cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the

straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the

rapid generation of a library of novel compounds for structure-activity relationship (SAR)

studies.
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6-Bromo-2-methyl-
1H-quinolin-4-one

Pd-Catalyzed
Cross-Coupling

(e.g., Suzuki Reaction)

Diverse Library of
6-Aryl/Heteroaryl-2-methyl-

1H-quinolin-4-ones

Library of Boronic Acids
(R-B(OH)₂)

High-Throughput
Biological Screening
(e.g., Kinase Assays)

Structure-Activity
Relationship (SAR)

Analysis

Use as a scaffold for chemical library synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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